molecular formula C11H14ClF3N2O2S B2968551 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride CAS No. 1803586-83-5

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride

Cat. No.: B2968551
CAS No.: 1803586-83-5
M. Wt: 330.75
InChI Key: UYTXHFIOMKVAEK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound features a trifluoromethyl group attached to a benzene ring, which is further connected to a piperazine ring through a sulfonyl group. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride typically involves multiple steps. One common approach is the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a suitable base, such as triethylamine, to form the corresponding sulfonyl-piperazine intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or a modulator of biological pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is compared to other similar compounds, such as:

  • Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in their functional groups and core structures.

  • Piperazine derivatives: Other piperazine-based compounds may have different substituents or functional groups attached to the piperazine ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)9-3-1-2-4-10(9)19(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTXHFIOMKVAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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